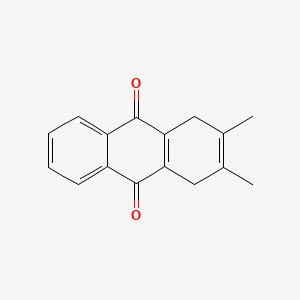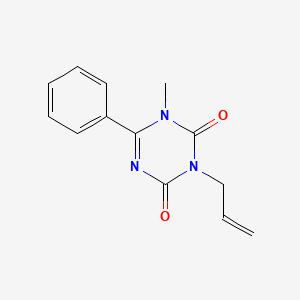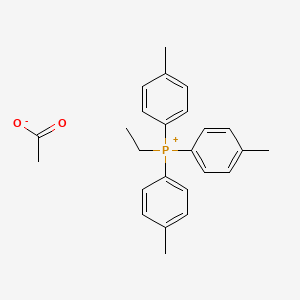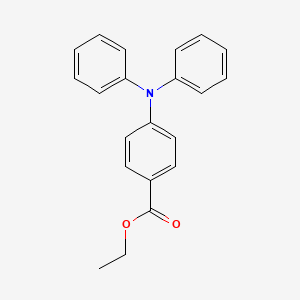
Ethyl 4-(diphenylamino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(diphenylamino)benzoate is an organic compound with the molecular formula C21H19NO2. It is a derivative of benzoic acid and contains a diphenylamino group attached to the benzene ring. This compound is known for its applications in various fields, including organic electronics and photochemistry.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 4-(diphenylamino)benzoate can be synthesized through several methods. One common approach involves the reaction of 4-(diphenylamino)benzoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the ester.
Another method involves the use of 4-(diphenylamino)benzoyl chloride, which reacts with ethanol in the presence of a base like pyridine. This method also yields this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification reactions. The process may include continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps achieve high yields and purity.
化学反応の分析
Types of Reactions
Ethyl 4-(diphenylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
Ethyl 4-(diphenylamino)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its photophysical properties.
作用機序
The mechanism of action of ethyl 4-(diphenylamino)benzoate involves its interaction with specific molecular targets. In photochemical applications, the compound absorbs light and undergoes electronic transitions, leading to fluorescence or phosphorescence. The diphenylamino group plays a crucial role in stabilizing the excited state, enhancing the compound’s photophysical properties.
類似化合物との比較
Ethyl 4-(diphenylamino)benzoate can be compared with other similar compounds, such as:
Ethyl 4-(dimethylamino)benzoate: This compound has a dimethylamino group instead of a diphenylamino group, resulting in different electronic properties and applications.
Mthis compound: The methyl ester variant has slightly different solubility and reactivity compared to the ethyl ester.
Uniqueness
This compound is unique due to its combination of the diphenylamino group and the ester functionality, which imparts distinct photophysical properties and makes it suitable for applications in organic electronics and photochemistry.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique structure and properties make it an important molecule for research and industrial applications.
特性
分子式 |
C21H19NO2 |
|---|---|
分子量 |
317.4 g/mol |
IUPAC名 |
ethyl 4-(N-phenylanilino)benzoate |
InChI |
InChI=1S/C21H19NO2/c1-2-24-21(23)17-13-15-20(16-14-17)22(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-16H,2H2,1H3 |
InChIキー |
BYPNCJFIWCFYOF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[[4-[[(1S)-1-carboxy-3-methylbutyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-4-methylpentanoic acid](/img/structure/B15250705.png)
![Leucine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]-](/img/structure/B15250706.png)
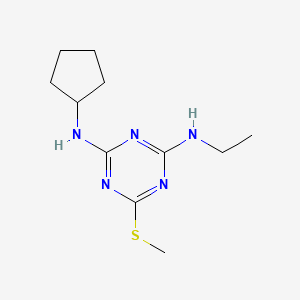
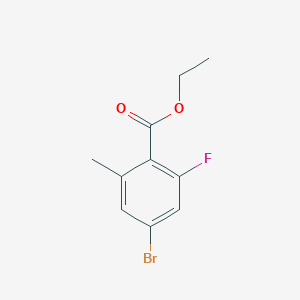
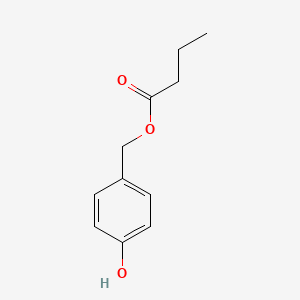
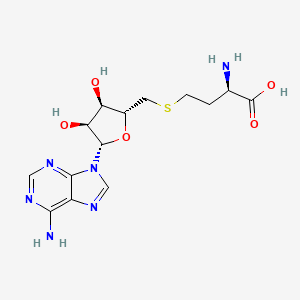
![2-Methyl-2H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B15250740.png)
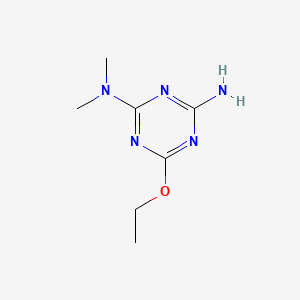
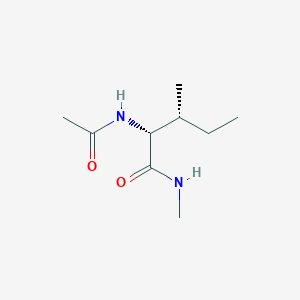

![4,4'-Dichloro-2'-[(5,7-dichloro-9H-fluoren-2-yl)carbamoyl][1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15250762.png)
